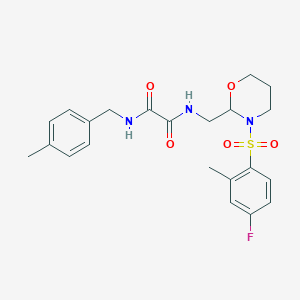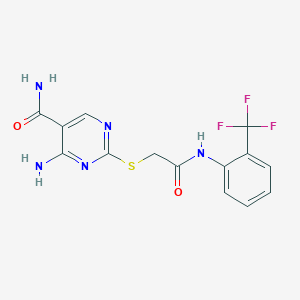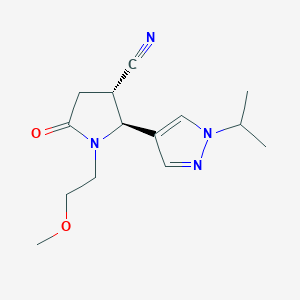
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrrolidine and pyrazolyl derivatives often involves multi-step reactions that include cyclocondensation, Michael addition, and intramolecular cyclization. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves reactions of key precursors under specific conditions to afford novel compounds with desired structural features. These synthesis pathways are crucial for obtaining compounds with high purity and yield for further analysis and applications.
Molecular Structure Analysis
Molecular structure analysis of these compounds often employs X-ray crystallography, providing detailed insights into the crystal packing, bond lengths, angles, and conformations. The molecular structures are characterized by nearly coplanar arrangements of pyrazole, pyridine, and pyran rings, with specific geometric parameters defining their spatial configuration. Such detailed structural information is fundamental for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their functional groups and structural framework. They can undergo various chemical reactions, including condensation, substitution, and ring closure, leading to the formation of diverse derivatives with potential biological and pharmacological activities. The reactivity patterns of these compounds are crucial for synthetic applications and for designing molecules with desired properties.
Physical Properties Analysis
The physical properties, including stability, solubility, and melting points, are determined by the compound's molecular structure. Techniques such as thermal analysis and spectroscopy are employed to investigate these properties. For instance, the stability of derivatives can vary significantly with their structural motifs, influencing their suitability for different applications.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the electronic structure and the presence of functional groups. Spectroscopic methods, including NMR and IR, provide valuable insights into the chemical environment of atoms within the molecule, aiding in the elucidation of structural and electronic features relevant to the compound's reactivity.
For detailed studies and specific methodologies related to the synthesis, structure, and properties of similar compounds, please refer to the provided sources.
- Synthesis and structural analysis through X-ray crystallography: Ganapathy et al., 2015.
- Synthesis, spectral analysis, and thermodynamic properties: Halim & Ibrahim, 2022.
- Molecular and crystal structure determination: Moustafa & Girgis, 2007.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Derivatives of pyrrolidine-3-carbonitrile, including compounds similar to the target molecule, have shown significant antimicrobial activity. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has been shown to effectively combat a range of aerobic and anaerobic bacteria, indicating potential applications in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Structural Analysis and Synthesis
- Structural analysis of similar compounds provides insights into the synthesis and potential applications of the target molecule. The crystal structure of related compounds has been determined using X-ray diffraction, which aids in understanding their chemical properties and potential applications (Ganapathy et al., 2015).
Optical and Electronic Properties
- Compounds with pyrrolidine-3-carbonitrile derivatives have been studied for their optical properties, which may have applications in materials science and electronic devices. The absorption spectra and fluorescence properties of these compounds are of particular interest for potential use in optoelectronic devices (Cetina et al., 2010).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, similar to the target molecule, have shown promising results as corrosion inhibitors. This application is particularly relevant in the protection of metals like copper, showcasing the utility of these compounds in industrial settings (Sudheer & Quraishi, 2015).
Multicomponent Synthesis
- The target compound's framework is conducive to multicomponent synthesis, allowing for the creation of diverse derivatives with potential applications in various fields, including pharmaceuticals and materials science (Dyachenko et al., 2019).
Eigenschaften
IUPAC Name |
(2S,3S)-1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)18-9-12(8-16-18)14-11(7-15)6-13(19)17(14)4-5-20-3/h8-11,14H,4-6H2,1-3H3/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCNSGCUAHDEBU-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

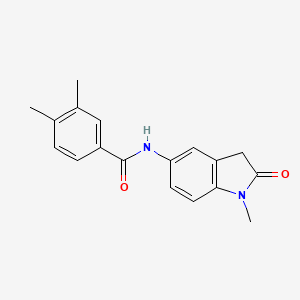

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)
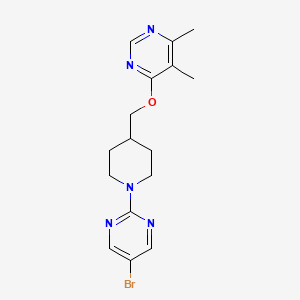
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)
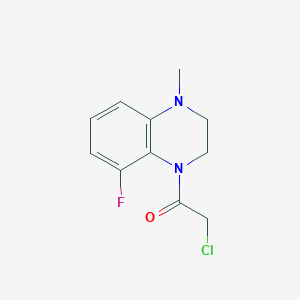
![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)
![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)
